4-Azido-4-desoxiglucosa

Descripción general

Descripción

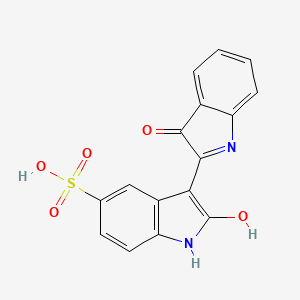

4-Azido-4-deoxyglucose, also known as 4-Azido-4-deoxyglucose, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Azido-4-deoxyglucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-4-deoxyglucose including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química de clic bioortogonal en glicobiología

La química de clic bioortogonal basada en azidas es una poderosa reacción química con excelentes características de bioortogonalidad: biocompatible, rápida y altamente específica en entornos biológicos . Las cicloadiciones dipolares [3 + 2] de azidas con alquinos tensos y la ligación de Staudinger de azidas y triarilfosfinas se han utilizado ampliamente . Este método ha creado una nueva forma para la imagen no invasiva de glicanos en sistemas vivos, la ingeniería metabólica selectiva y ha ofrecido un mango químico de élite para la manipulación biológica y los estudios de glicoómica .

Ingeniería metabólica de glicanos

La química de clic bioortogonal basada en azidas se ha utilizado en la ingeniería metabólica de glicanos . Este método permite la manipulación de estructuras de glicanos en sistemas vivos, lo cual es crucial para comprender las funciones de los glicanos en varios procesos biológicos .

Imagen no invasiva de glicanos

La química de clic bioortogonal basada en azidas se ha utilizado para la imagen no invasiva de glicanos . Esta técnica permite la visualización de glicanos en sistemas vivos, proporcionando información valiosa sobre sus roles en varios procesos biológicos .

Estudios de glicoómica

La química de clic bioortogonal basada en azidas se ha utilizado en estudios de glicoómica . Este método permite el estudio exhaustivo de los glicanos, incluidas sus estructuras, funciones e interacciones con otras moléculas .

Manipulación de la superficie viral para el descubrimiento de fármacos

La química de clic bioortogonal basada en azidas se ha utilizado para la manipulación de la superficie viral, lo cual es crucial para el descubrimiento de fármacos . Este método permite la modificación de las superficies virales, que se pueden utilizar para desarrollar nuevos fármacos antivirales .

Síntesis de varios heterociclos

Las azidas orgánicas, como 4-Azido-4-desoxiglucosa, se han utilizado en la síntesis de varios heterociclos . Estos heterociclos son componentes cruciales de muchos compuestos biológicamente activos .

Síntesis estereoselectiva de 1,2-cis-aminoglucósido

This compound se ha utilizado en la síntesis estereoselectiva de 1,2-cis-aminoglucósido . Este método permite la producción de aminoglucósidos con una estereoquímica específica, lo cual es crucial para su actividad biológica .

Síntesis química de azúcares amino

This compound se ha utilizado en la síntesis química de azúcares amino . Los azúcares amino son componentes cruciales de muchos compuestos biológicamente activos, incluidos los antibióticos y los productos naturales .

Mecanismo De Acción

Target of Action

Azido sugars like 4-azido-4-deoxyglucose are often used in glycobiology, suggesting that they may interact with enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Given its structural similarity to glucose, it may be involved in pathways related to carbohydrate metabolism .

Result of Action

Azido-modified rna, which can be generated using azido sugars like 4-azido-4-deoxyglucose, has been shown to be well-tolerated in the guide strand of sirnas, even when directly located at the cleavage site . This suggests that 4-Azido-4-deoxyglucose could potentially be used in siRNA technologies .

Action Environment

The stability of azides in biological environments suggests that they may be resistant to various environmental factors .

Análisis Bioquímico

Biochemical Properties

4-Azido-4-deoxyglucose plays a crucial role in biochemical reactions, particularly in the context of bioorthogonal chemistry and metabolic labeling. This compound is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The azido group of 4-Azido-4-deoxyglucose can undergo click chemistry reactions, allowing for the selective labeling and visualization of glycoconjugates in biological systems .

In addition, 4-Azido-4-deoxyglucose is recognized by hexokinase, an enzyme that phosphorylates glucose to form glucose-6-phosphate. This interaction is essential for the compound’s entry into glycolytic and other metabolic pathways. The azido group, however, prevents further metabolism, thereby acting as a metabolic inhibitor .

Cellular Effects

4-Azido-4-deoxyglucose exerts various effects on different cell types and cellular processes. It influences cell function by interfering with normal glucose metabolism, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 4-Azido-4-deoxyglucose into cellular glycoconjugates can disrupt normal glycosylation patterns, affecting protein folding, stability, and function .

Moreover, the presence of the azido group can induce stress responses in cells, leading to changes in gene expression profiles. This compound has been shown to affect cellular metabolism by inhibiting glycolysis, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of 4-Azido-4-deoxyglucose involves its interaction with various biomolecules at the molecular level. The azido group can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. For example, 4-Azido-4-deoxyglucose can inhibit glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids .

Additionally, the incorporation of 4-Azido-4-deoxyglucose into glycoconjugates can alter their recognition by lectins and other carbohydrate-binding proteins, affecting cell-cell interactions and signaling pathways. The compound’s ability to undergo click chemistry reactions also facilitates the study of its binding interactions with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azido-4-deoxyglucose can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for prolonged experiments. Over extended periods, 4-Azido-4-deoxyglucose may undergo hydrolysis or reduction, leading to the loss of the azido group and subsequent loss of its unique properties .

Long-term exposure to 4-Azido-4-deoxyglucose in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4-Azido-4-deoxyglucose in animal models vary with different dosages. At low doses, the compound can be used to study metabolic pathways and cellular processes without causing significant toxicity. At higher doses, 4-Azido-4-deoxyglucose may exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ dysfunction .

Threshold effects have been observed in studies where specific dosages of 4-Azido-4-deoxyglucose are required to achieve desired biochemical outcomes. These studies highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

4-Azido-4-deoxyglucose is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Upon phosphorylation by hexokinase, it enters the glycolytic pathway but is subsequently blocked from further metabolism due to the azido group. This inhibition affects metabolic flux and can lead to the accumulation of upstream metabolites .

The compound also interacts with other metabolic enzymes, such as glycosyltransferases, influencing the synthesis and modification of glycoconjugates. These interactions can alter metabolite levels and impact overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Azido-4-deoxyglucose within cells and tissues are mediated by glucose transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus .

Subcellular Localization

The subcellular localization of 4-Azido-4-deoxyglucose is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, the incorporation of 4-Azido-4-deoxyglucose into glycoproteins can direct it to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .

Propiedades

IUPAC Name |

(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDMQMIMGQKBTN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942539 | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20379-59-3 | |

| Record name | 4-Azido-4-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

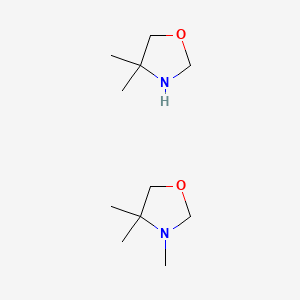

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)